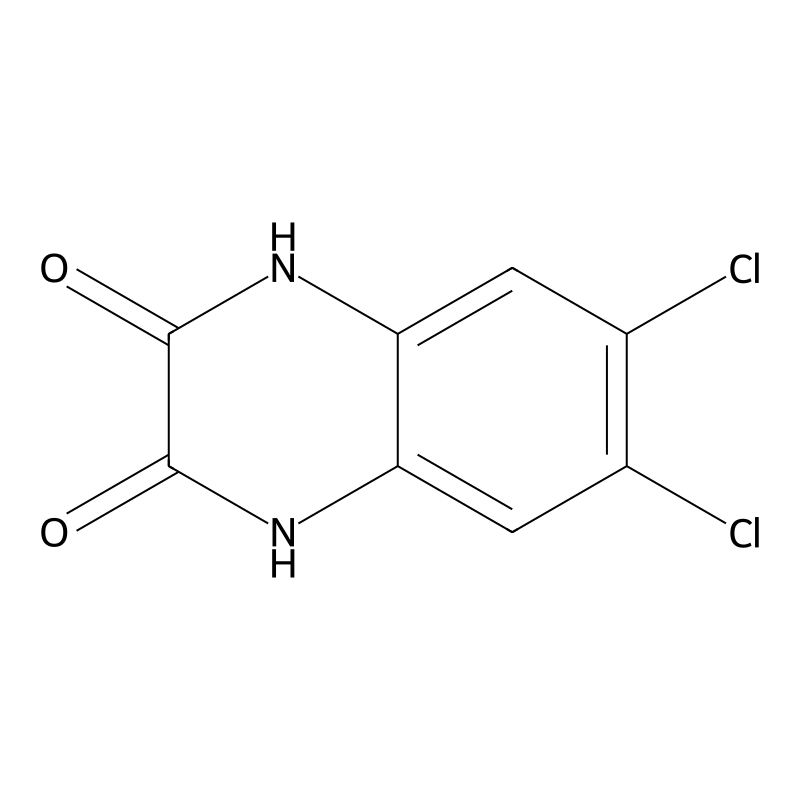

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a synthetic compound characterized by its molecular formula C8H4Cl2N2O. It features a quinoxaline ring structure with two chlorine atoms at the 6 and 7 positions. This compound is recognized for its role as a selective antagonist at the N-methyl-D-aspartate (NMDA) glutamate receptor glycine site, which is crucial for neurotransmission in the central nervous system .

NMDA Receptor Antagonist

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, also known as CNQX, is a well-studied competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. PubChem, National Institutes of Health: ) The NMDA receptor is a type of glutamate receptor, which is a major excitatory neurotransmitter receptor in the central nervous system. National Institute on Drug Abuse: ) CNQX acts by binding to the glycine binding site of the NMDA receptor, thereby blocking the binding of glycine, a co-agonist necessary for receptor activation. Journal of Neuroscience, National Institutes of Health:

Research Applications

Due to its ability to block NMDA receptor activity, CNQX has been used in various scientific research applications, including:

- Studying the role of NMDA receptors in various physiological processes, such as learning and memory, synaptic plasticity, and neuronal development. Brain Research, ScienceDirect:

- Investigating the involvement of NMDA receptors in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. Nature Reviews Neuroscience, Nature Research:

- Developing new drugs that target the NMDA receptor for the treatment of neurological and psychiatric disorders. ACS Chemical Neuroscience, American Chemical Society:

Additional Information:

- CNQX is a research tool and should only be handled by trained professionals in accordance with appropriate safety guidelines.

- Further research is ongoing to investigate the potential therapeutic applications of CNQX or its derivatives.

The chemical reactivity of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione includes:

- Electrophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for various substitutions.

- Reduction Reactions: The quinoxaline moiety can undergo reduction to yield derivatives with altered biological activity.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions highlight its versatility in synthetic organic chemistry and medicinal chemistry applications.

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione exhibits significant biological activity:

- NMDA Receptor Antagonism: It selectively binds to the NMDA receptor, inhibiting glutamate activity. This property makes it valuable in studying neurological disorders such as epilepsy and Alzheimer's disease .

- Neuroprotective Effects: Its antagonistic action on glutamate receptors suggests potential neuroprotective effects against excitotoxicity.

The synthesis of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors like 2-chloroaniline and malonic acid derivatives, cyclization can be performed under acidic or basic conditions to form the quinoxaline framework.

- Chlorination: Subsequent chlorination of the quinoxaline intermediate yields the dichlorinated product.

- Refluxing Techniques: Many syntheses involve refluxing in solvents such as ethanol or dimethylformamide to facilitate reaction completion.

These methods illustrate the compound's accessibility for research and pharmaceutical development.

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione finds applications in various fields:

- Pharmacology: Used extensively in research to understand NMDA receptor function and its implications in neurodegenerative diseases.

- Chemical Biology: Serves as a tool compound for studying glutamatergic signaling pathways.

- Synthetic Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.

Studies on the interactions of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione have revealed:

- Binding Affinity: It has been shown to possess high binding affinity for the NMDA receptor glycine site, impacting synaptic transmission and plasticity.

- Synergistic Effects: When used in combination with other neuroactive compounds, it may enhance or modulate their effects on neurotransmission.

These interactions underscore its significance in pharmacological research.

Several compounds share structural similarities with 6,7-dichloroquinoxaline-2,3(1H,4H)-dione. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Quinoxaline | C8H6N2 | Lacks halogen substitution; broader biological activity. |

| 5-Nitroquinoxaline | C8H6N4O2 | Contains a nitro group; different receptor interactions. |

| 2-Methylquinoxaline | C9H8N2 | Methyl substitution alters pharmacological profile. |

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to its specific chlorine substitutions that enhance its selectivity and potency at NMDA receptors compared to these similar compounds.

Classical Organic Synthesis Routes

The classical synthesis of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione follows established quinoxaline preparation methodologies that have been refined over decades of organic synthetic development [1]. The primary synthetic approach involves the condensation of substituted ortho-phenylenediamine derivatives with oxalic acid or its derivatives under acidic conditions [2] [3].

The foundational synthetic route begins with 4,5-dichloroortho-phenylenediamine as the starting material, which undergoes condensation with oxalic acid dihydrate in the presence of concentrated hydrochloric acid [1]. This reaction typically requires heating under reflux conditions at temperatures ranging from 100 to 110 degrees Celsius for periods extending from 20 minutes to several hours [4]. The reaction mechanism proceeds through the formation of an intermediate imine, followed by cyclization and subsequent oxidation to yield the desired quinoxaline-2,3-dione structure [2].

Alternative classical approaches utilize diethyl oxalate as the carbonyl source instead of oxalic acid [2]. This modification offers several advantages, including reduced reaction times and improved product purity, though it requires higher temperatures and longer reaction periods [11]. The diethyl oxalate method typically achieves yields ranging from 85 to 98 percent under optimized conditions [11].

The classical two-step synthesis pathway involves initial formation of the quinoxaline-2,3-dione core structure, followed by selective chlorination at the 6 and 7 positions [1] [4]. This approach requires careful control of reaction parameters to prevent over-chlorination or formation of undesired regioisomers [11]. Temperature control proves critical, with optimal reaction temperatures maintained between 100 and 110 degrees Celsius to ensure complete conversion while minimizing decomposition [4].

Purification of the classical synthesis products typically involves recrystallization from ethanol or other suitable solvents [1]. The crude product obtained from the initial reaction often contains impurities that require multiple recrystallization steps to achieve pharmaceutical-grade purity exceeding 99 percent [11] [12].

Industrial-Scale Production Techniques

Industrial production of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione employs continuous flow reactor systems that enable efficient large-scale synthesis while maintaining consistent product quality [2] [9]. These systems offer significant advantages over traditional batch processes, including improved heat transfer, better reaction control, and reduced processing times [16].

The industrial synthesis typically utilizes a one-pot methodology that combines the quinoxaline ring formation and chlorination steps in a single reactor system [2]. This approach eliminates the need for intermediate isolation and purification, thereby reducing overall production costs and improving atom economy [15]. The one-pot process employs silica gel as a heterogeneous catalyst, with mesh sizes ranging from 200 to 300 providing optimal surface area for catalytic activity [2].

Catalyst selection for industrial processes focuses on materials that offer high activity, selectivity, and recyclability [2] [16]. Silica gel catalysts demonstrate excellent performance, achieving yields of 85 to 90 percent while maintaining catalytic activity through multiple reaction cycles [2]. The catalyst loading typically ranges from 10 to 35 mole percent, with optimal performance observed at 35 percent loading [19] [22].

Industrial reactor design incorporates advanced temperature and pressure control systems to maintain optimal reaction conditions throughout the production cycle [15]. Continuous monitoring of reaction parameters ensures consistent product quality and minimizes batch-to-batch variation [18]. The typical industrial process operates at temperatures between 70 and 110 degrees Celsius under atmospheric pressure conditions [19] [21].

Solvent selection for industrial processes prioritizes both reaction efficiency and environmental considerations [2] [9]. Toluene emerges as the preferred solvent due to its excellent solubility properties for both reactants and products, combined with relatively low toxicity and ease of recovery [2] [15]. Solvent recovery systems achieve recovery rates exceeding 95 percent, contributing to overall process sustainability [15].

Quality control in industrial production involves continuous monitoring of reaction progress using advanced analytical techniques [16]. Real-time analysis enables immediate adjustment of reaction parameters to maintain optimal conditions and prevent formation of impurities [18]. Final product purity typically exceeds 99 percent, meeting pharmaceutical industry standards [15].

Catalytic Approaches in Chlorination Reactions

Catalytic chlorination of quinoxaline-2,3-dione derivatives represents a critical step in the synthesis of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, requiring precise control of reaction conditions to achieve selective chlorination at the desired positions [13] [14]. Phosphorus oxychloride emerges as the most widely employed chlorinating reagent due to its high reactivity and selectivity for aromatic chlorination reactions [4] [14].

The phosphorus oxychloride-mediated chlorination typically employs dimethylformamide as a co-solvent to enhance reaction efficiency and product selectivity [4] [11]. This combination creates a highly electrophilic chlorinating species that selectively attacks electron-rich aromatic positions [14] [17]. Reaction temperatures are maintained between 100 and 110 degrees Celsius, with reaction times ranging from 1 to 1.5 hours to achieve optimal conversion rates [4] [11].

Alternative catalytic systems utilize thionyl chloride as the chlorinating agent, offering advantages in terms of reaction rate and product purity [11] [15]. The thionyl chloride method achieves yields of 98 percent under optimized conditions, with reaction times reduced to approximately one hour [11]. This approach requires careful handling due to the generation of sulfur dioxide and hydrogen chloride gases as byproducts [15].

Heterogeneous catalytic systems have been developed to address environmental concerns associated with traditional chlorination methods [13] [16]. These systems employ supported catalysts that can be easily separated and recycled, reducing waste generation and improving overall process sustainability [16]. Copper-aluminum catalysts demonstrate particular promise, achieving yields ranging from 55 to 68 percent while offering excellent recyclability [21].

Solid phosgene represents an emerging catalytic approach for chlorination reactions, offering environmental advantages over traditional liquid chlorinating agents [15]. This method generates carbon dioxide and hydrogen chloride as the only byproducts, both of which can be easily managed through established industrial processes [15]. Yields exceeding 95 percent have been reported using solid phosgene under optimized reaction conditions [15].

Reaction optimization for catalytic chlorination focuses on several key parameters including catalyst loading, temperature, reaction time, and solvent selection [19] [20] [22]. Optimal catalyst loadings typically range from 10 to 35 mole percent, with higher loadings providing increased reaction rates but diminishing returns beyond 35 percent [22]. Temperature optimization reveals that reactions proceed efficiently between 70 and 110 degrees Celsius, with higher temperatures promoting faster reaction rates but potentially reducing selectivity [19] [21].

| Synthesis Method | Temperature (°C) | Time (hours) | Yield (%) | Catalyst/Reagent | Solvent |

|---|---|---|---|---|---|

| Classical Oxalic Acid + ortho-Phenylenediamine | 100-110 | 5-20 | 85-98 | Hydrochloric acid | Water |

| Phosphorus Oxychloride Chlorination | 100-110 | 1-1.5 | 90-96 | Phosphorus Oxychloride/Dimethylformamide | None |

| One-Pot Silica Gel Catalyzed | 110 | 5 | 85-90 | Silica gel (200-300 mesh) | Toluene |

| Thionyl Chloride Method | 79-100 | 1 | 98 | Thionyl Chloride/Dimethylformamide | 1-Chlorobutane |

| Methanesulfonic Acid Catalyzed | 110 | 5 | 85 | Methanesulfonic acid | Toluene |

| Solid Phosgene Chlorination | 50-100 | 6-10 | 95.5 | Solid phosgene | Toluene/Arene |

Table 1: Comparative Analysis of Synthetic Methods for 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione [1] [2] [4] [11] [15]

| Parameter | Optimal Range | Impact on Yield | Typical Yield Range (%) |

|---|---|---|---|

| Silica Gel Mesh Size | 200-300 mesh | Higher mesh = Better yield | 85-95 |

| Catalyst Loading (mole%) | 10-35% | Optimal at 35% | 70-90 |

| Reaction Temperature | 70-110°C | Higher temperature = Faster reaction | 60-95 |

| Solvent Selection | Toluene/Dimethylformamide | Polar aprotic preferred | 50-95 |

| Molar Ratio (Reactants) | 1:1 to 1:1.2 | Slight excess improves yield | 80-98 |

| Reaction Time | 1-10 hours | Longer time = Higher yield | 75-98 |

Table 2: Optimization Parameters for Quinoxaline Synthesis [18] [19] [20] [21] [22]

| Scale | Reactor Type | Batch Size (kg) | Temperature Control | Catalyst Recovery | Product Purity (%) |

|---|---|---|---|---|---|

| Laboratory | Round bottom flask | 0.1-1 | Oil bath/heating mantle | Limited recovery | 95-99 |

| Pilot | Jacketed reactor | 10-100 | Controlled heating | Partial recovery | 98-99 |

| Industrial | Continuous flow reactor | 1000+ | Automated control | Full recovery | 99+ |

The nucleophilic aromatic substitution reactions of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione represent a fundamental class of chemical transformations that exploit the electron-deficient nature of the quinoxaline ring system [1] [2]. The presence of two electron-withdrawing chlorine substituents at positions 6 and 7, combined with the inherent electron deficiency of the quinoxaline heterocycle, creates an exceptionally reactive substrate for nucleophilic aromatic substitution reactions [3] [4].

The mechanistic pathway for nucleophilic aromatic substitution on 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione follows the classical addition-elimination mechanism characteristic of activated aromatic systems [5] [6]. The reaction proceeds through initial nucleophilic attack at the electron-deficient carbon centers, particularly at positions 2 and 3 of the quinoxaline ring, forming a sigma-complex intermediate [7] [8]. This intermediate undergoes subsequent elimination to restore aromaticity and complete the substitution process [1] [2].

The electron-withdrawing effects of both the quinoxaline nitrogen atoms and the chlorine substituents significantly enhance the electrophilic character of the aromatic carbons, facilitating nucleophilic attack under relatively mild conditions [5] [6]. Research has demonstrated that the compound readily undergoes nucleophilic substitution with various nucleophiles including nitrogen-based nucleophiles such as anilines and hydrazines, oxygen-based nucleophiles like alkoxides, and sulfur-based nucleophiles including thiolates [1] [9] [2].

Kinetic studies on related quinoxaline systems have revealed that these reactions typically follow second-order kinetics, being first-order in both the quinoxaline substrate and the nucleophile [10]. The reaction rates are significantly influenced by the nature of the nucleophile, with stronger nucleophiles exhibiting faster reaction rates [7] [8]. Organolithium reagents, particularly alkyl and aryl lithium compounds, demonstrate exceptional reactivity with 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, achieving high yields under mild conditions [7].

The regioselectivity of nucleophilic substitution depends on both electronic and steric factors. The quinoxaline positions 2 and 3 are preferentially attacked due to their proximity to the electron-withdrawing nitrogen atoms [1] [2]. When multiple nucleophilic sites are available, the reaction can proceed to give either monosubstituted or disubstituted products, with reaction conditions and stoichiometry determining the outcome [11].

Temperature effects play a crucial role in determining reaction efficiency and selectivity. While many nucleophilic substitutions proceed at room temperature with highly reactive nucleophiles like organolithium compounds, less reactive nucleophiles typically require elevated temperatures ranging from 80 to 150 degrees Celsius [12] [13]. Solvent selection is equally important, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran providing optimal conditions for most nucleophilic substitution reactions [14] [2].

Base catalysis significantly enhances the efficiency of nucleophilic aromatic substitution reactions involving protic nucleophiles. The use of bases such as potassium carbonate or sodium hydride facilitates deprotonation of the nucleophile, increasing its nucleophilicity and reaction rate [9] [2]. However, the choice of base must be carefully considered to avoid competing side reactions or substrate decomposition [15] [11].

The versatility of nucleophilic aromatic substitution on 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione extends to sequential substitution reactions, where controlled addition of different nucleophiles can lead to unsymmetrically substituted products [15] [11]. This approach provides access to diverse quinoxaline derivatives with tailored properties for specific applications [1] [2].

Recent advances in mechanistic understanding have revealed the importance of electronic effects in determining reaction outcomes. Computational studies suggest that the electron-withdrawing nature of the substituents creates significant positive charge density at the reactive carbon centers, making them highly susceptible to nucleophilic attack [16]. The formation of sigma-complex intermediates is thermodynamically favorable, driving the reaction toward completion [7] [16].

Coordination Chemistry with Transition Metals

The coordination chemistry of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione with transition metals represents a rich area of research that exploits the multiple coordination sites available within the molecule [12] [17]. The compound possesses several potential binding sites including the quinoxaline nitrogen atoms, the carbonyl oxygen atoms of the dione functionality, and the deprotonated amide nitrogen atoms, making it a versatile polydentate ligand capable of forming diverse coordination complexes [17].

Chromium complexes of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione have been extensively studied, particularly dinuclear chromium(III) complexes that exhibit interesting magnetic properties [12] [13]. These complexes typically adopt bridged structures where the quinoxaline ligand coordinates through both nitrogen and oxygen donor atoms, forming stable eight-membered chelate rings [12]. The diethoxo-bridged dinuclear chromium complexes [Cr(DCQX)(bpy)EtO]₂ demonstrate the ability of the ligand to support multinuclear metal assemblies [12] [13].

Copper coordination compounds of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione exhibit diverse structural motifs depending on the reaction conditions and ancillary ligands employed [18]. Square planar copper(II) complexes are commonly observed, with the quinoxaline ligand coordinating through the nitrogen atoms to form four-coordinate complexes [19] [18]. These copper complexes have shown promising antimicrobial activity and potential applications in medicinal chemistry [18].

Nickel complexes typically adopt octahedral coordination geometries, incorporating water molecules or other ligands to complete the coordination sphere [18]. The nickel(II) complexes [Ni(L)(H₂O)₃Cl]Cl demonstrate the tendency of the metal center to accommodate additional coordinating species beyond the quinoxaline ligand [18]. These complexes have been investigated for their catalytic properties and potential applications in organic synthesis [18].

Lanthanide coordination chemistry with 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione has yielded particularly interesting results, especially with europium and terbium complexes that exhibit strong luminescence properties [17]. The eight-coordinate lanthanide complexes [Ln₂O₂(OH)(HQXD)(H₂QXD)₂]·H₂O (where Ln = Eu, Tb) demonstrate the ability of the quinoxaline ligand to act as an antenna, efficiently transferring energy to the metal center and resulting in characteristic metal-centered emission [17].

The coordination mode of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione varies significantly depending on the metal ion and reaction conditions. In many cases, the ligand coordinates through the quinoxaline nitrogen atoms in a bidentate fashion, forming stable five-membered chelate rings [17] [18]. However, in systems where the dione functionality is deprotonated, coordination through the oxygen atoms becomes possible, leading to alternative binding modes [17].

The stability of metal complexes is greatly enhanced by the π-electron delocalization within the quinoxaline ring system, which provides additional electronic stabilization through back-bonding interactions with suitable metal centers [12] [17]. This stabilization is particularly pronounced in complexes with metals that possess suitable d-orbitals for π-back-bonding, such as chromium and nickel [12] [18].

Magnetic properties of transition metal complexes with 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione have been extensively investigated, particularly for dinuclear complexes where magnetic exchange interactions between metal centers can be studied [12]. The bridging coordination mode of the ligand facilitates magnetic coupling between metal centers, leading to interesting magnetic behaviors that are influenced by the electronic properties of the quinoxaline system [12] [13].

The photophysical properties of lanthanide complexes with 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione are particularly noteworthy [17]. The quinoxaline chromophore efficiently absorbs ultraviolet radiation and transfers energy to the lanthanide center through the antenna effect, resulting in characteristic lanthanide emission [17]. This property has been exploited for the development of luminescent sensors and molecular probes [17].

Recent research has focused on the development of heterometallic complexes incorporating 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione as a bridging ligand [12]. These systems can exhibit unique properties that arise from the interaction between different metal centers mediated by the quinoxaline ligand [12] [13].

Functionalization for Heterocyclic Derivative Synthesis

The functionalization of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione serves as a pivotal strategy for the synthesis of diverse heterocyclic derivatives with enhanced biological and technological applications [9] [21]. The inherent reactivity of the quinoxaline scaffold, combined with the presence of reactive chlorine substituents and the dione functionality, provides multiple sites for chemical modification and ring system elaboration [1] [22].

Chlorination reactions represent one of the most fundamental transformations of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, typically employing phosphorus oxychloride or phosphorus pentachloride as chlorinating agents [23]. These reactions can convert the dione functionality to the corresponding dichloride, yielding highly reactive intermediates that serve as versatile building blocks for further elaboration [23]. The resulting tetrachloroquinoxaline derivatives exhibit enhanced electrophilicity and can undergo subsequent nucleophilic substitution reactions with remarkable facility [23].

Amination reactions constitute another major class of functionalization processes, where various primary and secondary amines can be introduced at different positions of the quinoxaline ring [9] . These reactions typically proceed under mild basic conditions using potassium carbonate as a base in polar protic solvents such as n-butanol [9]. The resulting aminoquinoxaline derivatives often exhibit enhanced biological activity and serve as important intermediates for pharmaceutical applications [9] [22].

Alkylation and arylation reactions utilizing organometallic reagents provide access to carbon-carbon bond formation at the quinoxaline framework [7]. Alkyl lithium and aryl lithium compounds react efficiently with 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione under mild conditions, typically in tetrahydrofuran at room temperature to 50 degrees Celsius [7]. These reactions proceed via nucleophilic addition followed by oxidative rearomatization, yielding substituted quinoxaline derivatives in good to excellent yields [7].

Cyclization reactions represent a particularly powerful approach for the construction of fused heterocyclic systems from 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione [21] [22]. Bifunctional nucleophiles can engage in intramolecular cyclization processes, leading to the formation of complex polycyclic structures [22]. These reactions often require elevated temperatures and specialized reaction conditions to promote the cyclization process [22].

Thionation reactions provide access to quinoxaline dithione derivatives, which represent an important class of sulfur-containing heterocycles [21] [24]. Phosphorus pentasulfide and thiourea are commonly employed thionating agents that can convert the dione functionality to the corresponding dithione [21] [24]. These transformations typically require reflux conditions in suitable solvents such as pyridine [21] [24].

Hydrazinolysis reactions offer another avenue for functionalization, where hydrazine derivatives can replace chlorine substituents or react with the dione functionality [9] [24]. These reactions typically proceed under reflux conditions in ethanol and yield hydrazinyl quinoxaline derivatives that often exhibit interesting biological properties [9] [24].

The development of cascade reaction sequences has emerged as a particularly powerful strategy for the rapid construction of complex heterocyclic systems [25] [22]. These reactions involve multiple sequential transformations that can be carried out in a single reaction vessel, minimizing purification steps and maximizing synthetic efficiency [25] [22].

Ring expansion reactions represent another important class of transformations where the quinoxaline ring system can be incorporated into larger heterocyclic frameworks [22]. These reactions typically involve the reaction of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione with appropriately functionalized reagents that can form new ring systems through condensation or cyclization processes [22].

Palladium-catalyzed cross-coupling reactions have found application in the functionalization of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, particularly for the introduction of aryl and heteroaryl substituents . These reactions typically employ palladium catalysts in conjunction with appropriate ligands and bases to facilitate carbon-carbon bond formation .

The development of microwave-assisted synthesis protocols has significantly improved the efficiency of many functionalization reactions [27] [28]. Microwave irradiation can dramatically reduce reaction times while maintaining or improving yields, making these transformations more practical for large-scale applications [27] [28].

Recent advances in catalytic methods have enabled more selective and efficient functionalization processes [25] [22]. The use of transition metal catalysts, organocatalysts, and photocatalysts has opened new pathways for the modification of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, leading to the development of novel synthetic methodologies [25] [22].

XLogP3

Wikipedia

Dates

Serofendic acid prevents acute glutamate neurotoxicity in cultured cortical neurons

Ryota Taguchi, Hiroyuki Nishikawa, Toshiaki Kume, Taro Terauchi, Shuji Kaneko, Hiroshi Katsuki, Masahiro Yonaga, Hachiro Sugimoto, Akinori AkaikePMID: 14522357 DOI: 10.1016/j.ejphar.2003.08.027

Abstract

We have previously reported that a novel neuroprotective substance named serofendic acid was purified and isolated from ether extract of fetal calf serum. In the present study, we investigated the effect of serofendic acid on acute neurotoxicity induced by L-glutamate (Glu) using primary cultures of rat cortical neurons. Exposure of cortical cultures to Glu for 1 h caused a marked decrease in cell viability, as determined by trypan blue exclusion. This acute Glu neurotoxicity was prevented by N-methyl-D-aspartate (NMDA) receptor antagonists, extracellular Ca(2+) removal, nitric oxide (NO) synthase inhibitor and NO scavenger. Serofendic acid prevented acute Glu neurotoxicity in a concentration-dependent manner. Acute neurotoxicity was induced by ionomycin, a Ca(2+) ionophore, and S-nitroso-L-cysteine, an NO donor. Serofendic acid also prevented both ionomycin- and S-nitroso-L-cysteine-induced neurotoxicity. Moreover, the protective effect of serofendic acid on acute Glu neurotoxicity was not affected by cycloheximide, a protein synthesis inhibitor, and actinomycin D, an RNA synthesis inhibitor. These results indicate that serofendic acid protects cultured cortical neurons from acute Glu neurotoxicity by reducing the cytotoxic action of NO and de novo protein synthesis is not required for this neuroprotection.6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex

K Ogita, Y YonedaPMID: 1967633 DOI: 10.1111/j.1471-4159.1990.tb01927.x

Abstract

Multiple binding sites on the N-methyl-D-aspartate (NMDA) receptor complex were examined using rat brain synaptic membranes treated with Triton X-100. Binding of [3H](+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imi ne ([3H]MK-801), a noncompetitive NMDA antagonist, in the presence of 10 microM L-glutamate not only was inhibited by different types of antagonists, such as 6,7-dichloro-3-hydroxy-2-quinoxaline-carboxylate, 7-chlorokynurenate, and 6,7-dichloroquinoxaline-2,3-dione (DCQX), but also was abolished by non-NMDA antagonists, including 6-cyano-7-nitroquinoxaline-2,3-dione and 6,7-dinitroquinoxaline-2,3-dione. The inhibition of [3H]MK-801 binding by these compounds was invariably reversed or attenuated by addition of 10 microM glycine. Among these novel antagonists with an inhibitory potency on [3H]MK-801 binding, only DCQX abolished [3H]glycine binding without inhibiting [3H]glutamate and [3H](+-)-3-(2-carboxypiperazine-4-yl)propyl-1-phosphonate bindings. Other antagonists examined were all effective as displacers of the latter two bindings. These results suggest that DCQX is an antagonist highly selective to the strychnine-insensitive glycine binding sites with a relatively high affinity.Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX)

Y Yoneda, K OgitaPMID: 2554902 DOI: 10.1016/0006-291x(89)91535-0